![molecular formula C22H24N4O2 B5627245 1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B5627245.png)

1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-L-prolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

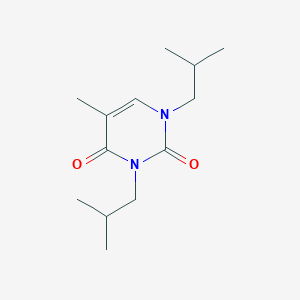

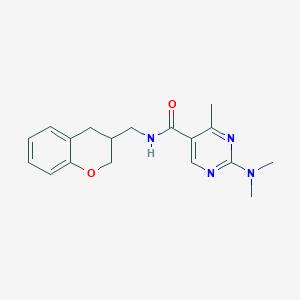

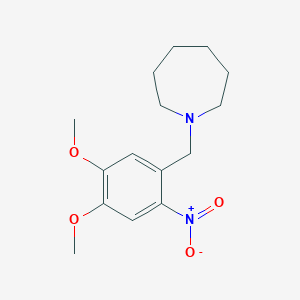

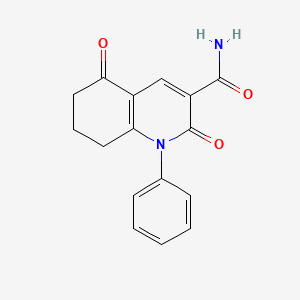

Übersicht

Beschreibung

Synthesis Analysis

Pyrazole derivatives are synthesized through a variety of methods, including multicomponent reactions that emphasize pot, atom, and step economy (PASE). These methods are highly valued in pharmaceutical and medicinal chemistry for their efficiency in generating compounds with a pyrazole core, showcasing the flexibility and versatility of pyrazole synthesis in creating biologically active molecules (Becerra, Diana; Abonía, R.; Castillo, J., 2022).

Molecular Structure Analysis

The pyrazole ring, featuring two adjacent nitrogen atoms within a five-membered ring, is a notable structural motif in medicinal chemistry due to its resemblance to the purine base in DNA. This structural analogy underpins the wide range of biological activities observed with pyrazole derivatives, highlighting the importance of the molecular structure in determining the compound's interaction with biological targets (El Hassani, Issam Ameziane et al., 2023).

Chemical Reactions and Properties

Pyrazole compounds are known for their reactivity and versatility in chemical transformations, serving as a core for further functionalization and modification. This adaptability enables the design of compounds with targeted chemical properties for specific applications, from medicinal agents to agricultural chemicals (Pluta, K.; Morak-Młodawska, Beata; Jeleń, M., 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of substituents attached to the core pyrazole ring. These properties are critical in determining the compound's suitability for various applications, including its formulation into pharmaceutical agents (Zhao, Fuqiang et al., 2020).

Chemical Properties Analysis

Pyrazole derivatives exhibit a wide range of chemical properties, including their ability to act as ligands in coordination chemistry, their redox characteristics, and their reactivity towards various chemical agents. These properties are central to the compound's biological activities and its interaction with biological systems, influencing its pharmacological profile (Zheng, Jie et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions would depend on the context in which this compound is being studied. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety. If it’s a chemical reagent, future work could explore its utility in different types of chemical reactions .

Eigenschaften

IUPAC Name |

(2S)-1-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-25-14-17(15-26-13-5-8-20(26)22(23)27)21(24-25)16-9-11-19(12-10-16)28-18-6-3-2-4-7-18/h2-4,6-7,9-12,14,20H,5,8,13,15H2,1H3,(H2,23,27)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRACQFXUHWMHTQ-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCCC4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)CN4CCC[C@H]4C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-1-[[1-methyl-3-(4-phenoxyphenyl)pyrazol-4-yl]methyl]pyrrolidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3R*,4S*)-1-[(2-methoxypyridin-3-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627167.png)

![2-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-6-methoxyphenol](/img/structure/B5627170.png)

![9-(biphenyl-2-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5627186.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5627187.png)

![2-(dimethylamino)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5627200.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-2-furamide](/img/structure/B5627206.png)

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5627217.png)

![1,9-dimethyl-4-[3-(3-thienyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5627222.png)

![8-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627241.png)

![1-[2-methoxy-5-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B5627242.png)